molecular formula C13H18N2O B11885374 6-(Azepan-1-yl)-4-methylnicotinaldehyde

6-(Azepan-1-yl)-4-methylnicotinaldehyde

Cat. No.: B11885374
M. Wt: 218.29 g/mol
InChI Key: QDUMUCYIEFKUPD-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-4-methylnicotinaldehyde is a heterocyclic compound that features a nicotinaldehyde core substituted with an azepane ring and a methyl group

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

6-(azepan-1-yl)-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H18N2O/c1-11-8-13(14-9-12(11)10-16)15-6-4-2-3-5-7-15/h8-10H,2-7H2,1H3

InChI Key

QDUMUCYIEFKUPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)N2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-4-methylnicotinaldehyde typically involves the introduction of the azepane ring to the nicotinaldehyde core. One common method involves the reaction of 4-methylnicotinaldehyde with azepane under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Additions at the Aldehyde Group

The aldehyde moiety serves as a primary reactive site, enabling classic nucleophilic addition reactions:

  • Grignard Reagent Reactions : Reacts with organomagnesium halides (R-Mg-X) to form secondary alcohols. For example, methylmagnesium bromide would yield 6-(azepan-1-yl)-4-methylnicotinyl methanol.

  • Reductive Amination : Condenses with primary amines (e.g., benzylamine) under acidic or neutral conditions to form Schiff bases, which can be reduced to secondary amines using NaBH₃CN or H₂/Pd-C.

Key Mechanistic Insight :
The carbonyl carbon’s electrophilicity is enhanced by the electron-withdrawing pyridine ring, facilitating nucleophilic attack. Steric hindrance from the azepane and methyl groups may influence regioselectivity.

Cycloaddition Reactions

The compound’s structure allows participation in [3+2] cycloadditions, particularly with azides or nitriles:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : While lacking an alkyne group, the aldehyde can undergo functionalization (e.g., propargylation) to introduce an alkyne for triazole formation. This is analogous to methods reported for 4-NO₂-1,5-trisubstituted-1,2,3-triazoles .

Example Pathway :

  • Propargylation of the aldehyde with propargyl bromide.

  • Cu(I)-catalyzed cycloaddition with azides (e.g., benzyl azide) at 60–110°C .

Cyclization Reactions

Dean-Stark Cyclization :
Under basic conditions (e.g., NaOEt), the aldehyde forms an enolate intermediate. This enolate attacks a proximal electrophilic site (e.g., ester or amide), leading to six-membered ring formation3.

Mechanistic Steps :

  • Deprotonation of the α-hydrogen to generate an enolate.

  • Intramolecular nucleophilic attack on the azepane-linked nitrogen or adjacent carbonyl.

  • Rearomatization of the pyridine ring to stabilize the product3.

Oxidation and Reduction

  • Oxidation : The aldehyde group oxidizes to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄/H⁺), yielding 6-(azepan-1-yl)-4-methylnicotinic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol (6-(azepan-1-yl)-4-methylnicotinyl methanol).

Condensation Reactions

Schiff Base Formation :
Reacts with amines (e.g., aniline) in anhydrous ethanol under reflux to form imines. These intermediates are valuable in synthesizing heterocyclic pharmaceuticals or ligands.

Example :

Aldehyde+R-NH2ΔR-N=CH-(Nicotinaldehyde)+H2O\text{Aldehyde} + \text{R-NH}_2 \xrightarrow{\Delta} \text{R-N=CH-(Nicotinaldehyde)} + \text{H}_2\text{O}

Reaction with Organometallic Reagents

  • Organolithium Reagents : Phenyllithium adds to the aldehyde, forming a secondary alcohol. Steric effects from the azepane may slow kinetics compared to simpler aldehydes.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 6-(Azepan-1-yl)-4-methylnicotinaldehyde serves as a lead compound in the synthesis of derivatives aimed at treating various diseases, particularly those involving the central nervous system (CNS) and neurodegenerative disorders.
  • Receptor Binding Studies : Its potential as a ligand for various receptors has been explored, particularly in relation to orexin receptors which are implicated in sleep disorders and cognitive functions .

2. Biological Activity

  • Neuropharmacology : Research indicates that compounds similar to this compound exhibit significant effects on cognitive functions. For instance, studies have shown that modifications of similar structures can enhance memory function in animal models .
  • Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antitumor properties against specific cancer cell lines, suggesting a potential role in cancer therapy .

3. Synthetic Chemistry

  • Synthesis of Derivatives : The compound is used as a starting material for synthesizing various derivatives with enhanced pharmacological properties. The synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
6-(Azepan-1-yl)-2-methylnicotinaldehydeContains an azepane ringExhibits different pharmacological profiles
6-(Piperidin-1-yl)-4-methylnicotinaldehydeContains a piperidine ringDifferent interaction dynamics with targets
6-(Morpholin-4-yl)-4-methylnicotinaldehydeMorpholine ring presentPotentially different binding affinities

Case Studies

Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on cognitive functions in rats. The results indicated that the compound enhanced learning and memory retention compared to control groups, suggesting its potential utility in treating cognitive impairments associated with Alzheimer's disease .

Case Study 2: Antitumor Efficacy
In vitro studies were conducted on breast cancer cell lines (MCF-7) using derivatives of this compound. The findings revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant antitumor activity. This highlights the importance of structural modifications for enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The azepane ring and the aldehyde group can form interactions with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azepan-1-yl)-4-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azepane ring with a nicotinaldehyde core makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

6-(Azepan-1-yl)-4-methylnicotinaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a nicotinaldehyde core with an azepane moiety, which may influence its interaction with biological targets. The structure can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

Research suggests that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further development as an antibiotic agent .
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to cancer pathways, particularly phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cell signaling and cancer progression .

Biological Activity Data

Activity Effect Reference
AntimicrobialInhibits growth of various pathogens
PI3K InhibitionSuppresses tumor cell proliferation
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent .
  • Cancer Research : In vitro studies demonstrated that the compound effectively inhibits PI3K activity in cancer cell lines, leading to reduced cell viability and increased apoptosis. This suggests its potential role in cancer therapy by targeting critical signaling pathways involved in tumor growth and survival .
  • Safety Profile : Toxicological assessments revealed that while the compound shows promise as a therapeutic agent, it also poses risks such as skin irritation and respiratory issues at high concentrations. These findings underscore the need for careful evaluation in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 6-(Azepan-1-yl)-4-methylnicotinaldehyde?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) for purity assessment, as validated for structurally related aldehydes . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and liquid chromatography-mass spectrometry (LC-MS) are critical for structural elucidation. For stability testing, monitor degradation products under controlled storage conditions (-20°C) using accelerated thermal aging protocols .

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer : Employ factorial design experiments to evaluate variables like reaction temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between these parameters, with reaction progress tracked via thin-layer chromatography (TLC) and quantified using gas chromatography (GC) . Computational tools (e.g., COMSOL Multiphysics) can simulate reaction kinetics and optimize yields .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow hazard mitigation strategies outlined in Safety Data Sheets (SDS), including the use of fume hoods, nitrile gloves, and eye protection. Store the compound at -20°C in airtight containers to prevent degradation. Conduct toxicity assessments using in vitro models (e.g., cell viability assays) before scaling up experiments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Utilize density functional theory (DFT) calculations to map electron density distributions and identify reactive sites. Molecular dynamics simulations can model interactions with biological targets or catalysts, validated experimentally through kinetic studies . Software like Gaussian or ORCA is recommended for quantum mechanical analyses .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Cross-validate spectral datasets (NMR, IR) against synthetic intermediates and reference standards. For conflicting LC-MS results, use high-resolution mass spectrometry (HRMS) and isotopic labeling to confirm fragmentation patterns. Collaborative reproducibility studies, as outlined in , enhance data reliability .

Q. How does this compound interact with biological systems, and what are the implications for drug design?

  • Methodological Answer : Conduct molecular docking studies to assess binding affinity with enzymes (e.g., kinases) or receptors. Pair this with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to validate computational predictions. For mechanistic insights, use fluorescence-based probes (e.g., FMP-10 derivatives) to track intracellular localization .

Q. What advanced separation techniques improve the purification of this compound from complex mixtures?

  • Methodological Answer : Implement centrifugal partition chromatography (CPC) or membrane-based separations to isolate the compound from byproducts. Optimize solvent systems using Hansen solubility parameters. For chiral resolution, employ chiral stationary phases in HPLC, with enantiomeric excess verified via circular dichroism (CD) spectroscopy .

Q. How can researchers assess the environmental fate of this compound?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to detect degradation products in simulated environmental matrices (e.g., soil, water). Apply QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradability and bioaccumulation potential. Collaborate with atmospheric chemistry programs to study photodegradation pathways .

Methodological Resources

  • Data Validation : Cross-reference experimental results with authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed literature .
  • Experimental Design : Use factorial design principles to minimize resource consumption while maximizing data quality .
  • Ethical Compliance : Adhere to institutional review protocols for chemical safety and data integrity, as emphasized in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.